3-(3-{(E)-[1-(2,3-dichlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid
Overview
Description
3-(3-{(E)-[1-(2,3-dichlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid is a complex organic compound that features a unique structure combining a benzoic acid moiety with a pyrrole and a dichlorophenyl-substituted tetrahydropyrimidine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-{(E)-[1-(2,3-dichlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid typically involves multi-step organic reactions. The key steps include:
Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Synthesis of the tetrahydropyrimidine: This involves the reaction of a urea derivative with a diketone in the presence of an acid catalyst.
Coupling of the pyrrole and tetrahydropyrimidine: This step requires the use of a suitable coupling reagent, such as a carbodiimide, to form the desired product.
Introduction of the benzoic acid moiety: This can be accomplished through a Friedel-Crafts acylation reaction, where the aromatic ring is acylated with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,5-diones.
Reduction: Reduction reactions can target the dichlorophenyl group, potentially converting it to a dihydro derivative.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or aluminum chloride.
Major Products
Oxidation: Pyrrole-2,5-diones.
Reduction: Dihydro derivatives of the dichlorophenyl group.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique electronic properties.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions and receptor binding due to its unique structure.
Medicine
Potential medicinal applications include the development of new drugs targeting specific enzymes or receptors, particularly those involved in inflammatory or cancer pathways.
Industry
In the industrial sector, this compound could be used in the development of new polymers or as a precursor for the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The dichlorophenyl group may enhance binding affinity, while the pyrrole and tetrahydropyrimidine moieties could facilitate specific interactions with the target site.
Comparison with Similar Compounds
Similar Compounds
3-(3-{(E)-[1-(2,3-dichlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-pyrrol-1-yl)benzoic acid: Similar structure but lacks the 2,5-dimethyl substitution on the pyrrole ring.
3-(3-{(E)-[1-(2,3-dichlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)acetic acid: Similar structure but with an acetic acid moiety instead of benzoic acid.
Uniqueness
The unique combination of the dichlorophenyl, pyrrole, and tetrahydropyrimidine moieties in 3-(3-{(E)-[1-(2,3-dichlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid provides it with distinct chemical and biological properties that are not observed in the similar compounds listed above.
Properties
IUPAC Name |
3-[3-[(E)-[1-(2,3-dichlorophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]-2,5-dimethylpyrrol-1-yl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17Cl2N3O5/c1-12-9-15(13(2)28(12)16-6-3-5-14(10-16)23(32)33)11-17-21(30)27-24(34)29(22(17)31)19-8-4-7-18(25)20(19)26/h3-11H,1-2H3,(H,32,33)(H,27,30,34)/b17-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYIDWCUHGPOOG-GZTJUZNOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC(=C2)C(=O)O)C)C=C3C(=O)NC(=O)N(C3=O)C4=C(C(=CC=C4)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=CC(=C2)C(=O)O)C)/C=C/3\C(=O)NC(=O)N(C3=O)C4=C(C(=CC=C4)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17Cl2N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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